Ethyl 7-(4-fluorophenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 7-(4-FLUOROPHENYL)-2-METHYL-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of ETHYL 7-(4-FLUOROPHENYL)-2-METHYL-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the reaction of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like chloroform and catalysts such as potassium carbonate. The intermediate products are purified and further reacted to yield the final compound.
Chemical Reactions Analysis
ETHYL 7-(4-FLUOROPHENYL)-2-METHYL-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a neuroprotective and anti-neuroinflammatory agent . Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, making it a potential candidate for treating neurodegenerative diseases . Additionally, it has been evaluated for its antimicrobial properties, showing activity against various bacterial and fungal strains .
Mechanism of Action
The mechanism of action of ETHYL 7-(4-FLUOROPHENYL)-2-METHYL-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves the inhibition of key molecular pathways. It has been shown to inhibit the endoplasmic reticulum stress response and apoptosis pathways by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 . Additionally, it interacts with active residues of proteins such as ATF4 and NF-kB, which are involved in inflammatory responses .
Comparison with Similar Compounds
Similar compounds to ETHYL 7-(4-FLUOROPHENYL)-2-METHYL-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other triazolo-pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties . ETHYL 7-(4-FLUOROPHENYL)-2-METHYL-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern and the presence of a fluorophenyl group, which enhances its biological activity and selectivity .
Properties
Molecular Formula |
C18H21FN4O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 7-(4-fluorophenyl)-2-methyl-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H21FN4O2/c1-4-6-14-15(17(24)25-5-2)16(12-7-9-13(19)10-8-12)23-18(21-14)20-11(3)22-23/h7-10,16H,4-6H2,1-3H3,(H,20,21,22) |
InChI Key |
QQBRCAQEYGVTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)F)C(=O)OCC |
Origin of Product |
United States |
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